5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1263378-08-0
VCID: VC2830826
InChI: InChI=1S/C8H6N4O2/c13-8(14)6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H,(H,13,14)
SMILES: C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

CAS No.: 1263378-08-0

Cat. No.: VC2830826

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid - 1263378-08-0

Specification

CAS No. 1263378-08-0
Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
IUPAC Name 5-pyrazol-1-ylpyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H6N4O2/c13-8(14)6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H,(H,13,14)
Standard InChI Key JGHABWDDTUCPLW-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O
Canonical SMILES C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O

Introduction

Fundamental Characteristics and Structure

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure consisting of a pyrazole ring linked to a pyrazine ring with a carboxylic acid functional group. This compound is identified by its CAS registry number 1263378-08-0 and has a precise molecular formula of C8H6N4O2. The molecular weight of this compound is 190.16 g/mol, which is consistent with its structural composition featuring carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure makes it a valuable building block in organic synthesis and a potential candidate for various biological applications.

The structural uniqueness of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid stems from the specific connectivity between the pyrazole and pyrazine rings, creating a distinctive electronic profile and reactivity pattern. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is connected to the pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms in the 1,4-positions. This arrangement creates a compound with multiple nitrogen atoms available for coordination chemistry and hydrogen bonding interactions.

Physical and Chemical Properties

The physical properties of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid are consistent with those expected for heterocyclic carboxylic acids. The crystalline structure of this compound enables it to form stable solid forms suitable for laboratory handling and storage. As a carboxylic acid derivative, it exhibits typical acidic properties, allowing for salt formation and esterification reactions.

PropertyValue
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
CAS Number1263378-08-0
AppearanceCrystalline solid
Functional GroupsCarboxylic acid, pyrazole ring, pyrazine ring
SolubilityLimited water solubility, soluble in polar organic solvents

The chemical properties of this compound are influenced by both the carboxylic acid functionality and the heterocyclic rings present in its structure. The carboxylic acid group provides sites for esterification, amide formation, and salt formation, while the nitrogen-rich heterocycles offer opportunities for coordination chemistry and hydrogen bonding interactions.

Synthesis Methods

The synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid involves specific reaction pathways that typically utilize appropriate precursors through cyclization reactions. A common synthetic approach involves the reaction of pyrazine-2-carboxylic acid with hydrazine derivatives under controlled conditions. This process often requires catalytic assistance and reflux conditions to ensure complete cyclization and formation of the target compound.

Synthetic Routes and Reaction Conditions

The synthetic pathway for producing 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid generally follows a sequence of reactions that begin with appropriately substituted starting materials. The reaction conditions typically involve:

  • Selection of appropriate pyrazine carboxylic acid precursors

  • Reaction with hydrazine derivatives under controlled temperature conditions

  • Cyclization in the presence of suitable catalysts

  • Purification through recrystallization or chromatographic techniques

These synthetic methods must be carefully controlled to ensure regioselective formation of the desired product rather than potential isomers. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, plays a crucial role in achieving high yields and purity of the target compound.

Chemical Reactivity and Transformations

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid demonstrates versatile chemical reactivity patterns, undergoing various chemical transformations including oxidation, reduction, and substitution reactions. This reactivity profile makes it a valuable building block for the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.

Reaction Types and Mechanisms

The carboxylic acid functionality of the compound readily participates in esterification reactions, producing corresponding esters that can serve as precursors for further transformations. The compound's heterocyclic rings can undergo selective functionalization through appropriate reagents and conditions. The reactivity at different positions is influenced by the electronic distribution across the molecule, with the nitrogen atoms of the pyrazole and pyrazine rings affecting the electron density at various positions.

The compound can interact with metal ions to form coordination complexes, particularly through the nitrogen atoms of both the pyrazole and pyrazine rings. This property is particularly relevant when considering potential applications in catalyst development and metal-organic frameworks. The compound's ability to undergo these various transformations makes it a versatile scaffold for generating structural diversity in chemical libraries.

Biological and Scientific Applications

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid exhibits significant antimicrobial properties and has been investigated against various bacterial strains. This biological activity profile has positioned the compound as a potential candidate for antimicrobial drug development. Beyond antimicrobial applications, the compound has been explored for its potential in broader drug development contexts, particularly as enzyme inhibitors and receptor antagonists.

Mechanism of Action

The biological activity of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is believed to operate through specific molecular interactions with biological targets. The compound interacts with specific molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, which can inhibit enzyme activity or modulate receptor function. These interaction patterns enable the compound to bind to specific sites on proteins and nucleic acids, potentially disrupting essential cellular processes in pathogenic organisms.

The multiple nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. The planar aromatic system may engage in π-π stacking interactions with aromatic amino acid side chains, further stabilizing binding to target proteins. These molecular interaction mechanisms contribute to the compound's potential utility as a pharmaceutical agent.

Structural Comparison with Related Compounds

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid possesses distinct structural features that differentiate it from similar compounds such as 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid and 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid. While these compounds share the same molecular formula (C8H6N4O2) and molecular weight (190.16 g/mol), they differ in the specific connectivity between the pyrazole and pyrazine rings .

Comparative Analysis of Structural Isomers

CompoundCAS NumberStructural DistinctionNotable Features
5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid1263378-08-0Pyrazole N1 connected to pyrazine, carboxylic acid at pyrazine C2Unique electronic distribution, distinct binding potential
5-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid1029108-75-5Pyrazine C2 connected to pyrazole C5, carboxylic acid at pyrazole C3Different hydrogen bonding pattern, altered acidic properties
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acidReferenced in literaturePyrazine C2 connected to pyrazole C3, carboxylic acid at pyrazole C5Used in polymer synthesis, different coordination chemistry

Future Research Directions

The unique structural and chemical properties of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid suggest several promising directions for future research:

Medicinal Chemistry Applications

Further exploration of the antimicrobial properties of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid and its derivatives could lead to the development of new antibiotic compounds. Structure-activity relationship studies could identify modifications that enhance potency, specificity, or reduce potential side effects. The compound's potential as an enzyme inhibitor or receptor antagonist merits detailed investigation through binding studies and computational modeling approaches.

Materials Science Opportunities

Development of coordination polymers and metal-organic frameworks based on 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid could yield materials with novel properties for applications in catalysis, sensing, and separation technologies. The compound's structural features suggest potential for creating materials with controlled porosity and specific molecular recognition capabilities.

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